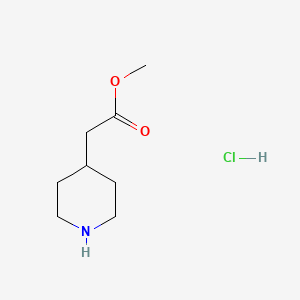

Methyl 2-(piperidin-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-piperidin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDFGZYGJGDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593633 | |

| Record name | Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81270-37-3 | |

| Record name | Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-Piperidyl)acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers in drug development, enabling informed decision-making in lead optimization and formulation studies.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl 2-(piperidin-4-yl)acetate;hydrochloride |

| Synonyms | Methyl (4-piperidyl)acetate hydrochloride, 4-(2-Methoxy-2-oxoethyl)piperidine hydrochloride, (Piperidin-4-yl)acetic acid methyl ester hydrochloride[1] |

| CAS Number | 81270-37-3[1] |

| Molecular Formula | C₈H₁₆ClNO₂[2] |

| Molecular Weight | 193.67 g/mol [2] |

| Chemical Structure |

|

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some properties have been computationally predicted, experimental determination is recommended for confirmation.

| Property | Value | Source |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | No specific data available | - |

| pKa | Not experimentally determined | - |

| logP (XlogP3-AA) | 0.8 | PubChem (Computed)[2] |

Experimental Protocols

To facilitate the experimental determination of the key physicochemical properties of this compound, the following detailed protocols are provided.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Büchi M-560 or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C/min for a preliminary rapid scan to estimate the melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, setting the heating rate to 1-2 °C/min starting from a temperature approximately 20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline pH 7.4).

-

Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.

Apparatus:

-

Potentiometric titrator or a pH meter with a high-precision electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Titrate the solution with a standardized solution of sodium hydroxide, adding small, precise volumes.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[3][4][5] This can be determined from the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) of the compound.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water (or buffer).

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. While some properties are currently based on computational predictions, the provided methodologies offer a clear path for their empirical determination. Accurate characterization of these properties is a critical step in the drug discovery and development pipeline, influencing aspects from synthetic strategy to formulation and ADME profiling. The information and workflows presented herein are designed to support researchers in making data-driven decisions for the advancement of their research programs.

References

- 1. 81270-37-3 Cas No. | Methyl (piperidin-4-yl)acetate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: Methyl 2-(piperidin-4-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its versatile structure, featuring a piperidine ring substituted at the 4-position with a methyl acetate group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its significant role as a key intermediate in the development of novel therapeutics. While this compound is primarily utilized as a precursor, its structural motifs are found in compounds targeting a range of biological pathways, underscoring its importance in drug discovery.

Chemical Identity and Properties

This compound is a white to off-white solid that is soluble in water. Its chemical structure and key identifying information are detailed below.

| Identifier | Value |

| CAS Number | 81270-37-3[1] |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [1] |

| IUPAC Name | methyl 2-(piperidin-4-yl)acetate;hydrochloride |

| Synonyms | Methyl 4-piperidineacetate hydrochloride, (Piperidin-4-yl)acetic acid methyl ester hydrochloride, 4-(2-Methoxy-2-oxoethyl)piperidine hydrochloride |

A comprehensive list of synonyms includes: 4-Piperidineacetic acid, methyl ester, hydrochloride; Methyl (4-piperidyl)acetate hydrochloride; Methyl piperidin-4-ylacetate hydrochloride; Piperidin-4-yl-acetic acid methyl ester hydrochloride.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature, as it is a readily available building block from commercial suppliers. However, based on established synthetic methodologies for 4-substituted piperidines, a plausible synthetic route can be outlined.[2][3]

General Synthetic Approach:

A common strategy for the synthesis of 4-substituted piperidines involves the modification of a pre-existing piperidine ring. One potential pathway could start from 4-piperidone, a versatile intermediate.[3][4]

Figure 1. Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of a Wittig or Horner-Wadsworth-Emmons reagent. A suitable phosphonium ylide or phosphonate ester bearing the carboxymethyl group is prepared.

-

Step 2: Olefination. The reagent from Step 1 is reacted with N-protected 4-piperidone to introduce the acetic acid ester moiety at the 4-position.

-

Step 3: Reduction. The resulting double bond is reduced, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to yield the saturated piperidine ring.

-

Step 4: Deprotection and Salt Formation. The N-protecting group is removed, and the resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Role in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability.[5] this compound serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules.

Key Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Piperidine derivatives are prominent in drugs targeting the CNS.[5] The structural similarity of substituted piperidines to endogenous neurotransmitters allows them to interact with various receptors and transporters.

-

Oncology: Numerous piperidine-containing compounds have been investigated as anticancer agents.[6]

-

Infectious Diseases: The piperidine nucleus is also found in various antimicrobial and antiviral agents.[5]

Logical Workflow for Utilization in Drug Discovery:

The secondary amine of the piperidine ring provides a convenient handle for further functionalization, most commonly through N-alkylation or N-acylation reactions. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound.

Figure 2. General workflow for the utilization of this compound in drug discovery.

Potential Signaling Pathways and Mechanisms of Action

While there is no direct evidence in the reviewed literature of this compound itself modulating specific signaling pathways, its derivatives have been implicated in various biological processes. The piperidine moiety can interact with a range of biological targets, and the nature of the substituents introduced will ultimately determine the compound's mechanism of action.

Hypothesized Signaling Pathway Involvement:

Based on the broader class of piperidine-containing drugs, derivatives of this compound could potentially modulate signaling pathways associated with:

-

G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing the piperidine scaffold target GPCRs, such as opioid or dopamine receptors.

-

Ion Channels: The piperidine structure is also found in compounds that modulate the activity of various ion channels.

-

Enzyme Inhibition: Derivatives can be designed to act as inhibitors for specific enzymes.

Figure 3. Hypothesized mechanism of action for a drug candidate derived from a piperidine scaffold.

Conclusion

This compound is a foundational building block in the synthesis of novel chemical entities with therapeutic potential. Its straightforward structure, coupled with the ease of functionalization of the piperidine nitrogen, makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening. While the biological activity of the core molecule itself is not the primary focus, its integral role in the construction of more complex and potent drug candidates solidifies its importance in the field of drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this versatile intermediate is warranted to unlock its full potential in addressing a wide range of diseases.

References

- 1. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl 2-(piperidin-4-yl)acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. The piperidine moiety is a common scaffold in many biologically active compounds. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and identity of this compound, which are essential for its use in medicinal chemistry and drug discovery. This guide details the expected spectroscopic data and the experimental procedures to obtain them.

Predicted Spectroscopic Data

The following tables present the expected quantitative data for this compound based on the analysis of its chemical structure and comparison with similar piperidine derivatives. These tables are intended to serve as a reference for the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | -OCH₃ |

| ~ 3.50 | d | 2H | Piperidine H2 (axial), H6 (axial) |

| ~ 3.00 | t | 2H | Piperidine H2 (equatorial), H6 (equatorial) |

| ~ 2.50 | d | 2H | -CH₂-COO- |

| ~ 2.10 | m | 1H | Piperidine H4 |

| ~ 1.90 | d | 2H | Piperidine H3 (axial), H5 (axial) |

| ~ 1.60 | q | 2H | Piperidine H3 (equatorial), H5 (equatorial) |

| ~ 9.0-10.0 | br s | 2H | N⁺H₂ |

Note: Chemical shifts are highly dependent on the solvent and concentration. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated amine.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 175 | C=O |

| ~ 52 | -OCH₃ |

| ~ 45 | Piperidine C2, C6 |

| ~ 40 | -CH₂-COO- |

| ~ 35 | Piperidine C4 |

| ~ 30 | Piperidine C3, C5 |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-2500 | Strong, Broad | N⁺-H stretching |

| 2950-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~ 1740 | Strong | C=O stretching (ester) |

| ~ 1600 | Medium-Weak | N-H bending |

| 1250-1000 | Strong | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 158.1181 | [M+H]⁺ (of free base) |

| 157.1106 | [M]⁺ (of free base) |

| 98.0969 | [M - COOCH₃]⁺ |

| 84.0813 | [Piperidine ring fragment]⁺ |

Note: In a typical mass spectrometry experiment (e.g., ESI), the hydrochloride salt will dissociate, and the free base will be observed. The molecular ion of the free base (C₈H₁₅NO₂) has a calculated exact mass of 157.1103 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy: A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a 5 mm NMR tube.[1] The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and a sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.[2] For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm, and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope.[2] Proton decoupling is employed to simplify the ¹³C spectrum, resulting in a single peak for each unique carbon atom.[2]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For a solid sample like this compound, a common method is to prepare a potassium bromide (KBr) pellet.[4] This involves grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[4] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[3] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method well-suited for this compound, as it typically produces the protonated molecular ion of the free base with minimal fragmentation.[6] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.[7]

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for the analysis of the spectroscopic data of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS is essential for its unambiguous identification and characterization. This technical guide provides the foundational knowledge and standardized protocols for researchers and scientists to acquire and interpret the necessary spectral data. While a publicly available, complete dataset is currently elusive, the principles and expected values outlined herein offer a robust framework for the analysis of this and structurally related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. Human Metabolome Database: Showing metabocard for Piperidine (HMDB0034301) [hmdb.ca]

- 6. 1219983-00-2|Methyl 4-((2-(piperidin-4-yl)ethoxy)methyl)benzoate hydrochloride|BLDpharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Methyl 2-(piperidin-4-yl)acetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl 2-(piperidin-4-yl)acetate hydrochloride, a key piperidine derivative with significant potential in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes information based on the physicochemical properties of its core structures and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

For a structurally analogous compound, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, solubility has been reported in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).[1] This suggests that these solvents are excellent starting points for the solubility determination of this compound.

The following table summarizes the predicted solubility and provides a template for recording experimental findings.

| Solvent Category | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | High | Data to be determined |

| Ethanol | High | Data to be determined | |

| Methanol | High | Data to be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Data to be determined |

| Dimethylformamide (DMF) | High | Data to be determined | |

| Acetonitrile | Moderate | Data to be determined | |

| Non-Polar | Toluene | Low | Data to be determined |

| Hexane | Very Low / Insoluble | Data to be determined | |

| Buffered Aqueous | PBS (pH 7.4) | High | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS pH 7.4)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly over time).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by taking into account the dilution factor.

-

The resulting concentration is the solubility of the compound in the specific solvent at the tested temperature.

-

3. Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationships in Solubility Determination

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter that influences its biopharmaceutical properties. The following diagram illustrates the logical relationship between solubility and other key drug development attributes.

Caption: Logical relationship between solubility and key drug development parameters.

References

An In-depth Technical Guide on the Core Mechanism of Action of Novel NLRP3 Inflammasome Inhibitors Derived from Methyl 2-(piperidin-4-yl)acetate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the mechanism of action of a class of novel anti-inflammatory agents synthesized using methyl 2-(piperidin-4-yl)acetate hydrochloride as a key chemical intermediate. The primary therapeutic target of these compounds is the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a critical component of the innate immune system.

Introduction: The Role of this compound in Drug Discovery

This compound is a versatile chemical building block utilized in the synthesis of a variety of more complex pharmaceutical compounds.[1][2] Its piperidine scaffold is a common feature in numerous bioactive molecules. This guide focuses on a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives synthesized from this intermediate, which have been identified as potent inhibitors of the NLRP3 inflammasome.[3][4]

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by triggering the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of programmed cell death known as pyroptosis.[5][6][7] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, gout, and neurodegenerative disorders.[5][6]

Canonical Activation Pathway of the NLRP3 Inflammasome

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[5][7] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the nuclear factor-κB (NF-κB) signaling pathway.[8]

-

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the activation and assembly of the inflammasome complex.[5][7][9] This step is critically dependent on potassium efflux from the cell.[9] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[6] This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5][7]

Mechanism of Action of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

The primary mechanism of action of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives is the direct inhibition of the NLRP3 protein's ATPase activity .[3][10] The NACHT domain of NLRP3 possesses ATPase activity that is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[10][11] By inhibiting this ATPase activity, these compounds prevent the conformational changes required for NLRP3 activation, thereby blocking the entire downstream signaling cascade.[10] Computational modeling and experimental data suggest that these inhibitors may bind to the ATP-binding motif (Walker A or Walker B) within the NACHT domain of NLRP3.[10]

This targeted inhibition of NLRP3 is highly specific, as these compounds have been shown not to significantly affect other inflammasomes, such as NLRC4 or AIM2.[12]

Quantitative Data on Inhibitory Activity

The inhibitory potency of these compounds has been quantified through various in vitro assays. The following table summarizes representative data for compounds from this class.

| Compound | Assay | Cell Type/System | Stimulus | IC50 / % Inhibition | Reference |

| Compound 9 | IL-1β Release | PMA-differentiated THP-1 cells | LPS/ATP | IC50 ≈ 5 µM | [3] |

| Compound 13 | IL-1β Release | PMA-differentiated THP-1 cells | LPS/ATP | IC50 ≈ 10 µM | [3] |

| Compound 18 | IL-1β Release | PMA-differentiated THP-1 cells | LPS/ATP | IC50 ≈ 2.5 µM | [3] |

| Selected Compounds | NLRP3 ATPase Activity | Recombinant human NLRP3 | ATP | ~40-60% inhibition at 100 µM | [1] |

| CY-09 (structurally related) | NLRP3 ATPase Activity | Purified human NLRP3 | ATP | IC50 ≈ 6 µM | [13] |

Detailed Experimental Protocols

The following protocols are representative of the key experiments used to characterize the mechanism of action of these NLRP3 inhibitors.

IL-1β Release Assay in PMA-Differentiated THP-1 Cells

This assay is a cornerstone for evaluating the inhibitory effect of compounds on the NLRP3 inflammasome in a cellular context.

5.1.1. Materials

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Adenosine triphosphate (ATP)

-

Test compounds dissolved in DMSO

-

Human IL-1β ELISA kit

5.1.2. Protocol

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells in 96-well plates at a density of 5 x 10^5 cells/mL.

-

Differentiate the cells into macrophage-like cells by treating with 80-100 ng/mL PMA for 24-48 hours.[2][14] After differentiation, the cells will become adherent.

-

Remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours.[15]

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[16]

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of the test compounds (or vehicle control) for 30-60 minutes.

-

-

Activation (Signal 2):

-

Induce NLRP3 inflammasome activation by stimulating the cells with 5 mM ATP for 45-60 minutes.

-

-

Quantification of IL-1β Release:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

NLRP3 ATPase Activity Assay

This biochemical assay directly measures the effect of the compounds on the enzymatic activity of the NLRP3 protein.

5.2.1. Materials

-

Recombinant human NLRP3 protein

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.5)

-

Adenosine triphosphate (ATP)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

5.2.2. Protocol

-

Reaction Setup:

-

In a 384-well plate, incubate the recombinant human NLRP3 protein (e.g., 1.4 ng/µL) with the desired concentrations of the test compounds in the assay buffer for 15 minutes at 37°C.[10]

-

-

Initiation of Reaction:

-

Incubation:

-

Incubate the reaction mixture for 40-60 minutes at 37°C to allow for ATP hydrolysis.

-

-

Detection of ADP:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit. This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the NLRP3 ATPase activity.

-

Calculate the percentage of inhibition of ATPase activity for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value if a dose-response relationship is observed.

-

Conclusion

This compound serves as a crucial starting material for the synthesis of a novel class of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives that are potent and specific inhibitors of the NLRP3 inflammasome. Their mechanism of action is centered on the direct inhibition of the NLRP3 protein's intrinsic ATPase activity, a critical step for inflammasome assembly and activation. By preventing this key event, these compounds effectively block the downstream release of inflammatory cytokines IL-1β and IL-18. The detailed protocols and quantitative data presented in this guide provide a comprehensive framework for the continued research and development of these promising anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

Potential Biological Targets of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a scientific and technical overview of the potential biological targets of Methyl 2-(piperidin-4-yl)acetate hydrochloride. Due to a lack of publicly available direct experimental data on this specific compound, the information presented herein is based on a scientific hypothesis derived from its structural similarity to the well-characterized psychostimulant, methylphenidate. The experimental protocols and potential mechanisms of action described are therefore predictive and intended to guide future research.

Introduction

This compound is a piperidine derivative with a chemical structure that suggests potential activity within the central nervous system (CNS). While primarily documented as a versatile chemical intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs, its core structure bears a significant resemblance to that of methylphenidate, a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI).[1] This structural analogy forms the basis of the hypothesis that this compound may exert its biological effects by modulating the function of monoamine transporters.

This technical guide will explore the potential biological targets of this compound, focusing on the dopamine transporter (DAT) and the norepinephrine transporter (NET). We will present hypothesized mechanisms of action, relevant quantitative data from structurally similar compounds, and detailed experimental protocols for researchers to investigate these potential targets.

Hypothesized Biological Targets and Mechanism of Action

Based on its structural similarity to methylphenidate, the primary hypothesized biological targets for this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . It may also exhibit some activity at the serotonin transporter (SERT) , although likely with lower affinity.

The proposed mechanism of action is the inhibition of dopamine and norepinephrine reuptake from the synaptic cleft. By binding to DAT and NET, the compound would block the reabsorption of these neurotransmitters into the presynaptic neuron, leading to an increase in their extracellular concentrations. This elevation of dopamine and norepinephrine levels in the synapse would, in turn, enhance dopaminergic and noradrenergic signaling.

Quantitative Data for Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes the binding affinities (Ki, in nM) of the structurally related compound, methylphenidate, and some of its analogs for the human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| d-threo-Methylphenidate | 12.1 | 39.3 | >10,000 |

| dl-threo-Methylphenidate | 24 | 88 | >10,000 |

| Ethylphenidate | 20.9 | 206 | >10,000 |

Data is compiled from various scientific sources for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound at its hypothesized targets.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of the test compound for the dopamine transporter using a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing human DAT (e.g., HEK293-hDAT).

-

Radioligand: [³H]WIN 35,428 (or a similar DAT-specific radioligand).

-

Non-specific Binding Ligand: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding ligand (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]WIN 35,428 (final concentration ~0.5-2.0 nM).

-

100 µL of membrane preparation (50-100 µg protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay for Norepinephrine Transporter (NET)

This protocol measures the functional inhibition of the norepinephrine transporter.

Materials:

-

Cells: HEK293 cells stably expressing human NET (HEK293-hNET).

-

Radiolabeled Neurotransmitter: [³H]Norepinephrine.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4), supplemented with 0.1 mM pargyline and 0.1 mM ascorbic acid.

-

Inhibitor: Desipramine (as a positive control).

-

Test Compound: this compound, serially diluted.

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

-

Scintillation Cocktail.

-

96-well plates.

Procedure:

-

Cell Plating: Seed HEK293-hNET cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing various concentrations of the test compound or desipramine.

-

Uptake Initiation: Add [³H]Norepinephrine (final concentration ~10-20 nM) to each well to initiate the uptake.

-

Incubation: Incubate for 10-15 minutes at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5 minutes.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the IC50 value of the test compound by analyzing the concentration-response curve for the inhibition of [³H]Norepinephrine uptake.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to methylphenidate provides a strong rationale for investigating its potential as a monoamine transporter ligand. The hypothesized inhibition of the dopamine and norepinephrine transporters suggests that this compound could have applications in CNS-related research and drug discovery. The experimental protocols provided in this guide offer a clear path for researchers to test this hypothesis and elucidate the pharmacological profile of this compound. Further investigation is warranted to confirm its biological targets and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 2-(piperidin-4-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a versatile chemical scaffold that serves as a foundational structure for the development of a wide range of biologically active compounds. The inherent features of the piperidine ring, including its conformational flexibility and the presence of a basic nitrogen atom, make it a privileged structure in medicinal chemistry. Modifications to this core, particularly at the piperidine nitrogen (N-1 position) and the acetate moiety, have led to the discovery of potent and selective modulators of various biological targets, most notably monoamine transporters.

This technical guide provides a comprehensive overview of the structural analogs and derivatives of Methyl 2-(piperidin-4-yl)acetate, with a primary focus on their synthesis, structure-activity relationships (SAR), and interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET). This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics targeting these critical components of the central nervous system.

Core Structure and Chemical Properties

This compound is a piperidine derivative with a methyl acetate group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol

Structural Analogs and Derivatives: Focus on Monoamine Transporter Inhibition

A significant body of research has focused on the development of structural analogs of Methyl 2-(piperidin-4-yl)acetate as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters play a crucial role in regulating the concentration of dopamine and norepinephrine in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.[1][2]

N-Substituted Analogs

Modification of the piperidine nitrogen is a common strategy to explore the structure-activity relationships of this scaffold. The introduction of various substituents at the N-1 position can significantly impact the potency and selectivity of the resulting compounds for DAT and NET.

A particularly well-studied class of related analogs are the N-benzyl derivatives of methylphenidate, a structurally similar compound that also features a piperidine core. These studies provide valuable insights into the potential effects of N-substitution on the Methyl 2-(piperidin-4-yl)acetate scaffold.

Table 1: Dopamine Transporter (DAT) Affinity of N-Benzyl Methylphenidate Analogs [3]

| Compound | R (N-substituent) | DAT Kᵢ (nM) |

| (±)-Methylphenidate | H | 113 ± 3.0 |

| (±)-2a | Benzyl | 52.9 ± 2.3 |

| (±)-2b | 4-Fluorobenzyl | 41.2 ± 3.4 |

| (±)-2c | 4-Chlorobenzyl | 76.3 ± 2.7 |

| (±)-2d | 4-Bromobenzyl | 31.2 ± 5.7 |

| (±)-2e | 4-Iodobenzyl | 79.1 ± 1.4 |

| (±)-2f | 4-Methylbenzyl | 106 ± 24 |

| (±)-2g | 4-Methoxybenzyl | 113 ± 3.0 |

Data presented as mean ± SEM.

The data in Table 1 suggest that N-benzylation of the piperidine ring is generally well-tolerated and can, in some cases, enhance affinity for the dopamine transporter. Halogen substitution on the benzyl ring, particularly with bromine, appears to be favorable for DAT binding.

Experimental Protocols

General Synthesis of N-Substituted Methyl 2-(piperidin-4-yl)acetate Derivatives

A common method for the synthesis of N-substituted analogs is the N-alkylation of the parent piperidine.

Materials:

-

This compound

-

Alkyl or benzyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq) to neutralize the hydrochloride and act as a base.

-

Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (e.g., 50-70°C) may be required.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-substituted derivative.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells)

-

Radioligand (e.g., [³H]WIN 35,428)

-

Non-labeled DAT inhibitor for determining non-specific binding (e.g., GBR 12909)

-

Test compounds (analogs of Methyl 2-(piperidin-4-yl)acetate)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-labeled DAT inhibitor (for non-specific binding).

-

50 µL of varying concentrations of the test compound.

-

50 µL of the radioligand at a concentration near its Kₑ value.

-

100 µL of the prepared cell membrane suspension (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 2-3 hours) with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many analogs of Methyl 2-(piperidin-4-yl)acetate is the inhibition of dopamine and norepinephrine reuptake by their respective transporters.

Dopamine Transporter (DAT) Mechanism

The dopamine transporter is a sodium- and chloride-dependent symporter that facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4] This process terminates dopaminergic signaling and allows for the recycling of dopamine into synaptic vesicles. Inhibitors of DAT block this reuptake process, leading to an increase in the concentration and duration of dopamine in the synapse.

Norepinephrine Transporter (NET) Mechanism

Similar to DAT, the norepinephrine transporter is a sodium- and chloride-dependent symporter responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[5] Inhibition of NET leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic signaling.

Conclusion

The Methyl 2-(piperidin-4-yl)acetate scaffold represents a valuable starting point for the design of novel monoamine transporter inhibitors. The available structure-activity relationship data, particularly from closely related analogs like methylphenidate, indicates that strategic modifications, especially at the piperidine nitrogen, can significantly influence potency and selectivity for the dopamine and norepinephrine transporters. The experimental protocols provided in this guide offer a framework for the synthesis and in vitro characterization of new derivatives. Further exploration of this chemical space holds promise for the development of next-generation therapeutics for a variety of CNS disorders.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

Regulatory Status of Methyl 2-(piperidin-4-yl)acetate hydrochloride: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the regulatory status of Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS No. 81270-37-3). The primary objective is to determine whether this compound is classified as a controlled substance or a listed precursor chemical under major international and national regulatory frameworks. This document is intended for professionals in research and drug development who handle chemical compounds with potential for regulatory scrutiny.

Executive Summary: Current Regulatory Standing

Based on a thorough review of major controlled substance and precursor chemical lists, this compound is not explicitly listed as a controlled substance or a regulated precursor chemical by the United States Drug Enforcement Administration (DEA), the International Narcotics Control Board (INCB), or under European Union regulations.

However, its chemical structure, which is based on a piperidine core, places it in a class of compounds that is under significant regulatory surveillance. The piperidine moiety is a foundational component of numerous controlled substances, including fentanyl and its analogues, as well as listed precursor chemicals.[1][2] Therefore, while not currently scheduled, the compound warrants careful handling and a clear understanding of its potential for future regulation. It is commercially available from chemical suppliers for research and development purposes only.[3][4]

Regulatory Database Analysis

A systematic search of key international and national drug control lists was conducted. The findings are summarized below.

| Regulatory Body | Database/List Searched | Finding for this compound |

| United States DEA | Controlled Substances Act (CSA) Schedules, DEA "Orange Book"[5] | Not Listed |

| International (U.N.) | INCB "Red List" (Precursors), 1988 U.N. Convention Lists[6][7] | Not Listed |

| European Union | Regulation (EC) No 273/2004, Regulation (EC) No 111/2005[8][9] | Not Listed |

Analysis of Structural Relationship to Controlled Substances and Precursors

The primary reason for investigating the status of this compound is its structural similarity to compounds of high regulatory concern.

The illicit synthesis of fentanyl has led to strict international control over its precursors, many of which are piperidine derivatives.[10] The U.S. DEA has designated 4-piperidone, a direct precursor to several key fentanyl intermediates, as a List I chemical.[11][12] Methyl 2-(piperidin-4-yl)acetate is a derivative of the same piperidin-4-yl backbone but is not a known direct precursor in established fentanyl synthesis pathways.

The following diagram illustrates the established pathway from controlled piperidine precursors to fentanyl and the structural position of the compound .

Under the U.S. Controlled Substances Act, a substance may be treated as a Schedule I drug if it is a "controlled substance analogue." This applies if the substance has a chemical structure and pharmacological effect substantially similar to a Schedule I or II substance.[5]

We compare Methyl 2-(piperidin-4-yl)acetate to two controlled stimulants that also feature a piperidine ring.

| Compound | Regulatory Status (U.S.) | Key Structural Features |

| Methyl 2-(piperidin-4-yl)acetate | Not Scheduled | Piperidin-4 -yl ring; Methyl acetate group. |

| Methylphenidate | Schedule II [13] | Piperidin-2 -yl ring; Methyl acetate group; Phenyl group . |

| Ethylphenidate | Schedule I [5] | Piperidin-2 -yl ring; Ethyl acetate group; Phenyl group . |

While all three share a piperidine-acetate structure, the position of the substituent on the piperidine ring (position 4 vs. 2) and the absence of a phenyl group in the target compound are significant chemical differences. Without pharmacological data demonstrating stimulant or euphoric effects similar to methylphenidate or other controlled substances, it is unlikely to be prosecuted as a controlled substance analogue.

Protocols for Regulatory Status Verification

For due diligence, researchers and chemical handlers should adopt a standard protocol to verify the regulatory status of any new piperidine derivative.

-

Compound Identification:

-

Database Search Protocol:

-

U.S. DEA: Systematically search the latest version of the "List of Controlled Substances" (Orange Book) and Title 21 CFR Part 1308.[5]

-

INCB: Search the "Red List" of precursors and chemicals frequently used in the illicit manufacture of drugs.[7]

-

EU: Search the European Database on New Psychoactive Substances (EDND) and the annexes of Regulations (EC) No 273/2004 and 111/2005.

-

-

Structural Analogue Analysis:

-

Utilize chemical databases (e.g., PubChem, SciFinder) to perform a substructure search based on the piperidine core.

-

Compile a list of the closest structural relatives that are commercially available or cited in literature.

-

Conduct a targeted regulatory status check on these identified analogues.

-

The logical workflow for this verification process is illustrated in the diagram below.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. 81270-37-3 Cas No. | Methyl (piperidin-4-yl)acetate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. cas 81270-37-3|| where to buy this compound [chemenu.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. incb.org [incb.org]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. eur-lex.europa.eu [eur-lex.europa.eu]

- 9. Categories of precursor chemicals [hpra.ie]

- 10. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 11. regulations.gov [regulations.gov]

- 12. regulations.gov [regulations.gov]

- 13. Methylphenidate - Wikipedia [en.wikipedia.org]

- 14. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Methyl 2-(piperidin-4-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS No: 81270-37-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a piperidine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Appearance | Yellow to off-white solid | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | 0-8 °C | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications.[2]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[2] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[2][3] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[2][3] | |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled.[2] | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | Warning | H335: May cause respiratory irritation.[2][3] |

Toxicological Information

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust is generated.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Safety Equipment: Ensure easy access to an eyewash station and a safety shower.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE.

-

Containment and Cleaning: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal. For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, as a hydrochloride salt of an ester, it may be incompatible with strong bases and oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions. Some hydrochloride salts of cathinone derivatives have been observed to be unstable in air.[7]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Experimental Protocols

Preparation of a Standard Solution

This protocol outlines the preparation of a standard solution of this compound.

Caption: Workflow for preparing a standard solution.

Safe Handling Workflow

This diagram illustrates the logical flow for safely handling this compound.

Caption: Step-by-step safe handling workflow.

Emergency Spill Response Logic

This diagram outlines the decision-making process in the event of a chemical spill.

Caption: Decision tree for chemical spill response.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By following the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date information before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 81270-37-3 Cas No. | Methyl (piperidin-4-yl)acetate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Research-Grade Methyl 2-(piperidin-4-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of research-grade Methyl 2-(piperidin-4-yl)acetate hydrochloride. It includes a detailed overview of the compound's chemical and physical properties, a summary of its applications in research and drug development, and generalized experimental protocols for its synthesis and quality control. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this key chemical intermediate.

Introduction

This compound is a piperidine derivative that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, particularly those targeting the central nervous system. This guide offers a technical resource for professionals working with this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The quality and purity of the compound can vary between suppliers, and it is crucial to select a product that meets the specific requirements of your research. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Apollo Scientific | OR13982 | 98% | 81270-37-3 | C₈H₁₆ClNO₂ | 193.67 |

| BLD Pharm | BD21655 | ≥97% | 81270-37-3 | C₈H₁₆ClNO₂ | 193.67 |

| Chem-Impex | 07963 | ≥97% | 168986-49-0 | C₈H₁₅NO₂·HCl | 193.71 |

| Santa Cruz Biotechnology | sc-281481 | - | 81270-37-3 | C₈H₁₅NO₂ · HCl | 193.67 |

| SynQuest Laboratories | 4H23-1-7Z | 96% | 168986-49-0 | C₈H₁₅NO₂ | 157.21 (free base) |

| Chemenu | CM111595 | - | 81270-37-3 | C₈H₁₆ClNO₂ | 193.67 |

Note: CAS numbers 81270-37-3 and 168986-49-0 are often used interchangeably for this compound, with the former typically referring to the hydrochloride salt and the latter to the free base. It is advisable to confirm the specific form with the supplier.

Physicochemical Properties and Safety Information

A comprehensive understanding of the compound's properties is essential for its safe handling and effective use in experimental work.

| Property | Value | Reference |

| IUPAC Name | methyl 2-(piperidin-4-yl)acetate;hydrochloride | [1] |

| Synonyms | Methyl (4-piperidyl)acetate hydrochloride, Piperidin-4-yl-acetic acid methyl ester hydrochloride | [1] |

| Appearance | White to off-white solid | |

| Molecular Weight | 193.67 g/mol | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in water | |

| Storage | Store at 2-8°C, protect from light and moisture |

Safety and Handling:

This compound is associated with certain hazards. The following GHS hazard statements have been reported[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of 4-piperidineacetic acid followed by the formation of the hydrochloride salt, or via the hydrogenation of a pyridine precursor. The following is a generalized protocol and should be optimized for specific laboratory conditions.

Method 1: Hydrogenation of a Pyridine Precursor

A common synthetic route involves the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate.

-

Step 1: Preparation of Methyl 2-(pyridin-4-yl)acetate. This intermediate can be synthesized via the esterification of 2-(pyridin-4-yl)acetic acid using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

-

Step 2: Catalytic Hydrogenation. The methyl 2-(pyridin-4-yl)acetate is dissolved in a suitable solvent, such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus until the reaction is complete (monitored by TLC or GC-MS).

-